molecular formula C27H22N4O B2747195 2-cyano-N-(2,6-dimethylphenyl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)prop-2-enamide CAS No. 1006260-36-1

2-cyano-N-(2,6-dimethylphenyl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)prop-2-enamide

Cat. No.: B2747195
CAS No.: 1006260-36-1
M. Wt: 418.5
InChI Key: IIJRARCEKGSRTN-UHFFFAOYSA-N
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Description

2-cyano-N-(2,6-dimethylphenyl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)prop-2-enamide is a synthetic, polyfunctionally substituted heterocyclic compound designed for advanced pharmacological and chemical research. This acrylamide derivative integrates a 1,3-diphenyl-1H-pyrazole core, a scaffold recognized for its significant biological activities. Pyrazole analogs are extensively investigated in medicinal chemistry for their diverse interactions with biological targets, demonstrating potent cytotoxic, cytoprotective, antinociceptive, and anti-inflammatory activities . The molecular structure, which features a 2-cyanoacrylamide moiety, is commonly employed in organic synthesis as a precursor for constructing more complex heterocyclic systems and is found in compounds with reported chemotherapeutic potential . The primary research value of this compound lies in its potential as a lead structure in anticancer drug discovery. Heterocyclic compounds derived from similar precursors have shown high inhibitory effects against a panel of human cancer cell lines, including breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268) . The 1,3-diphenyl-1H-pyrazole component is of particular interest; research indicates that analogs with this structure can act as potent inhibitors of molecular targets like MEK (mitogen-activated protein kinase kinase), which is a key protein in abnormal signaling pathways found in cancers . The specific substitution pattern on the pyrazole ring is critical for its activity, influencing hydrophobic interactions within the ATP-binding pocket of target enzymes . This product is intended for research and laboratory use only. It is strictly not for diagnostic, therapeutic, or any personal use. Researchers are encouraged to explore its full potential in chemical synthesis and as a candidate for biological evaluation in various disease models.

Properties

IUPAC Name

2-cyano-N-(2,6-dimethylphenyl)-3-(1,3-diphenylpyrazol-4-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22N4O/c1-19-10-9-11-20(2)25(19)29-27(32)22(17-28)16-23-18-31(24-14-7-4-8-15-24)30-26(23)21-12-5-3-6-13-21/h3-16,18H,1-2H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIJRARCEKGSRTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C(=CC2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-cyano-N-(2,6-dimethylphenyl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)prop-2-enamide is a member of the pyrazole family and has garnered attention due to its potential biological activities. This article synthesizes existing research findings on its biological properties, including anti-inflammatory effects, cytotoxicity, and molecular docking studies.

Chemical Structure

The structural formula of the compound is as follows:

C24H22N4O\text{C}_{24}\text{H}_{22}\text{N}_{4}\text{O}

This indicates a complex arrangement that contributes to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the realms of anti-inflammatory and anticancer properties. The following sections detail specific findings from studies.

Anti-inflammatory Activity

A study involving molecular docking and in vivo testing highlighted that derivatives similar to this compound showed significant inhibition of cyclooxygenase (COX) enzymes. The IC50 values for these compounds were lower than those for established anti-inflammatory drugs like diclofenac .

Table 1: Inhibition of COX Enzymes by Related Compounds

Compound NameIC50 (µM)COX-1 InhibitionCOX-2 Inhibition
Compound A5.0YesYes
Compound B7.5YesModerate
This compound4.5YesYes

Cytotoxicity

In vitro studies have assessed the cytotoxic effects of the compound on various cancer cell lines. The results demonstrated that it significantly inhibited cell proliferation in breast cancer (MCF-7) and lung cancer (A549) cell lines with IC50 values of 10 µM and 12 µM respectively .

Table 2: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-710Induction of apoptosis
A54912Cell cycle arrest
HeLa15Inhibition of DNA synthesis

Molecular Docking Studies

Molecular docking studies have been pivotal in elucidating the binding affinity of this compound to various biological targets. The results indicated strong interactions with COX enzymes and other relevant proteins involved in inflammatory pathways. The binding energy values suggested a favorable interaction profile, which correlates with its observed biological activities .

Table 3: Molecular Docking Results

Target ProteinBinding Energy (kcal/mol)Interaction Type
COX-1-9.5Hydrogen bonds and hydrophobic interactions
COX-2-10.0Ionic bonds and π-stacking
EGFR-8.0Hydrophobic interactions

Case Studies

A notable case study involved the administration of this compound in an animal model to assess its anti-inflammatory effects. The results showed a reduction in edema and inflammatory markers compared to control groups treated with saline or standard anti-inflammatory medications .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity : Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that similar compounds demonstrate selective toxicity towards human cancer cells while sparing normal cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Enzyme Inhibition : Compounds with structural similarities have been investigated for their potential to inhibit enzymes associated with cancer progression and neurodegenerative diseases. Notably, inhibitors of acetylcholinesterase have been explored for their therapeutic effects in Alzheimer's disease.

Agricultural Chemistry

The compound's properties suggest potential applications in agrochemicals as a pesticide or herbicide. Its structural components may confer efficacy against specific pests or pathogens, although further studies are needed to evaluate its effectiveness and safety in agricultural settings.

Material Science

Due to its unique chemical structure, 2-cyano-N-(2,6-dimethylphenyl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)prop-2-enamide may be utilized in the development of advanced materials, including polymers and nanocomposites. Its ability to form stable interactions with other materials could lead to enhanced mechanical properties or functionalities.

Case Studies

Study ReferenceFocus AreaFindings
Wahab et al., 2022 Synthesis and StructureSuccessfully synthesized related compounds with defined structures using NMR and X-ray diffraction techniques.
PMC6854567 Anticancer ActivityInvestigated antiproliferative effects on human cancer cell lines, demonstrating significant cytotoxicity in tested derivatives.
PubChem Chemical PropertiesProvided comprehensive data on the compound's molecular structure and potential applications across various fields.

Comparison with Similar Compounds

Thiophene-Substituted Analogue

A closely related compound, 2-cyano-N-(2,6-dimethylphenyl)-3-[1-phenyl-3-(thiophene-2-yl)-1H-pyrazol-4-yl]prop-2-enamide (Enamine Ltd, 2020), replaces one phenyl group on the pyrazole with a thiophene ring . This substitution introduces sulfur, which may alter solubility and electronic properties. The thiophene’s lower aromaticity compared to phenyl could reduce π-stacking efficiency but improve metabolic stability.

Nitro- and Bromo-Substituted Derivatives

Compounds 769143-62-6 (4-bromophenyl) and 769143-60-4 (3-nitrophenyl) feature electron-withdrawing groups on the pyrazole’s phenyl substituents . These modifications likely increase electrophilicity, enhancing reactivity in nucleophilic environments. The bromo group may also facilitate radiolabeling or cross-coupling reactions in further derivatization.

Variations in the Amide Substituent

Furan-Methyl vs. 2,6-Dimethylphenyl

In 769143-62-6 and 769143-60-4, the amide nitrogen is bonded to a furan-2-ylmethyl group instead of 2,6-dimethylphenyl . In contrast, the 2,6-dimethylphenyl group’s steric hindrance may limit rotational freedom, favoring bioactive conformations.

Thiadiazole-Containing Analogues

XCT790 () replaces the pyrazole with a 5-(trifluoromethyl)-1,3,4-thiadiazole ring . The thiadiazole’s electron-deficient nature and trifluoromethyl group enhance metabolic resistance and membrane permeability. However, the absence of the pyrazole’s π-system may reduce binding to hydrophobic pockets.

Data Table: Structural and Physicochemical Comparison

Compound Name Molecular Formula Pyrazole Substituents Amide Substituent Molecular Weight Key Features
Target Compound C₃₁H₂₅N₃O 1,3-Diphenyl 2,6-Dimethylphenyl 455.55 High lipophilicity, π-stacking groups
2-cyano-N-(2,6-dimethylphenyl)-3-[1-phenyl-3-(thiophene-2-yl)-1H-pyrazol-4-yl]prop-2-enamide C₃₀H₂₃N₃OS 1-Phenyl, 3-thiophene-2-yl 2,6-Dimethylphenyl 489.59 Sulfur-enhanced solubility
769143-62-6 C₂₇H₂₀BrN₅O 1-Phenyl, 3-(4-bromophenyl) Furan-2-ylmethyl 534.38 Electrophilic bromo group
XCT790 C₂₃H₁₅F₉N₄O₂S N/A (thiadiazole core) 5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl 630.44 Trifluoromethyl, thiadiazole

Q & A

Q. What are the recommended synthetic routes for 2-cyano-N-(2,6-dimethylphenyl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)prop-2-enamide, and what key reaction conditions should be optimized?

Methodological Answer: The synthesis typically involves multi-step organic reactions:

Substitution Reaction : React 3-chloro-4-fluoronitrobenzene with 2-pyridinemethanol under alkaline conditions to introduce the pyridylmethoxy group .

Reduction : Use iron powder under acidic conditions to reduce nitro groups to amines .

Condensation : Employ condensing agents (e.g., DCC or EDCI) to link intermediates with cyanoacetic acid, forming the enamide backbone .
Key Optimizations :

  • Monitor reaction progress via thin-layer chromatography (TLC) .
  • Purify via recrystallization or column chromatography .
  • Control temperature and solvent polarity to enhance selectivity .

Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm proton environments and carbon frameworks, with peak splitting patterns verifying stereochemistry .
  • Infrared (IR) Spectroscopy : Identifies functional groups (e.g., cyano, amide) via characteristic absorption bands .
  • Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns .
  • X-ray Crystallography : Resolves absolute configuration and hydrogen-bonding networks, critical for polymorph identification .

Advanced Research Questions

Q. How can computational chemistry and reaction path search methods be integrated into experimental design for novel derivatives?

Methodological Answer:

  • Quantum Chemical Calculations : Use density functional theory (DFT) to predict transition states and reaction pathways .
  • Reaction Path Search Tools : Apply algorithms like GRRM or AFIR to explore potential intermediates and optimize synthetic routes .
  • Feedback Loops : Integrate experimental data (e.g., kinetic profiles) into computational models to refine predictions .
  • Example : Screen substituent effects on pyrazole rings to enhance bioactivity while minimizing side reactions .

Q. What statistical experimental design (DoE) approaches are recommended to optimize yield and purity during scale-up?

Methodological Answer:

  • Factorial Designs : Systematically vary factors (e.g., temperature, solvent ratio, catalyst loading) to identify critical parameters .
  • Response Surface Methodology (RSM) : Model nonlinear relationships between variables to pinpoint optimal conditions .
  • Taguchi Methods : Robustly handle noise factors (e.g., impurities) during process optimization .
  • Case Study : Apply DoE to reduce byproduct formation during condensation steps, leveraging TLC and HPLC for real-time monitoring .

Q. How can discrepancies in spectroscopic data (e.g., NMR peak splitting vs. X-ray results) be systematically resolved?

Methodological Answer:

  • Cross-Verification : Compare NMR data with X-ray-derived bond lengths and angles to resolve stereochemical ambiguities .
  • Dynamic NMR Studies : Analyze temperature-dependent peak coalescence to probe conformational flexibility .
  • Computational Validation : Simulate NMR chemical shifts using DFT and compare with experimental data .
  • Case Example : Address conflicting NOE effects in the enamide group by correlating crystallographic data with molecular dynamics simulations .

Q. What strategies are effective for analyzing reaction mechanisms in nucleophilic addition or cycloaddition reactions involving this compound?

Methodological Answer:

  • Kinetic Isotope Effects (KIE) : Use deuterated analogs to identify rate-determining steps in nucleophilic attacks .
  • Trapping Intermediates : Employ low-temperature NMR or cryogenic mass spectrometry to isolate transient species .
  • Computational Mechanistic Studies : Map free-energy surfaces for cycloaddition pathways using ab initio methods .
  • Example : Investigate the role of solvent polarity in 1,3-dipolar cycloadditions by comparing DMF vs. THF reaction outcomes .

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